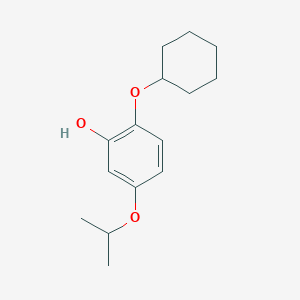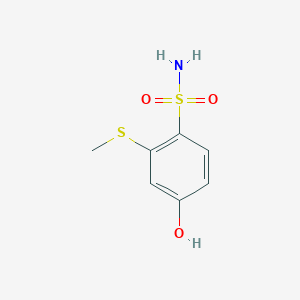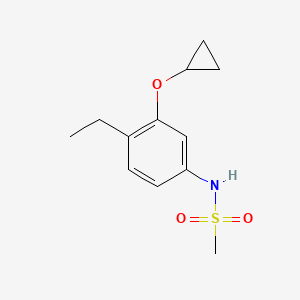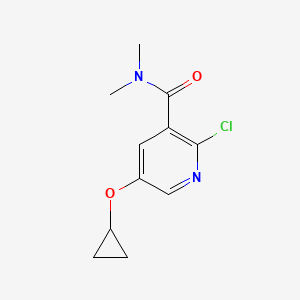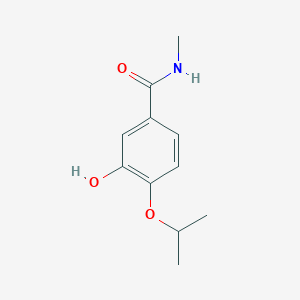
3-Hydroxy-4-isopropoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a methylbenzamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-isopropoxy-N-methylbenzamide typically involves the reaction of 3-hydroxy-4-isopropoxybenzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems such as chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Substitution reactions often require the use of strong bases like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products Formed
Oxidation: Formation of 3-oxo-4-isopropoxy-N-methylbenzamide.
Reduction: Formation of 3-hydroxy-4-isopropoxy-N-methylbenzylamine.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-isopropoxy-N-methylbenzamide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and isopropoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
4-Isopropoxy-N-methylbenzamide: Lacks the hydroxyl group, affecting its ability to participate in hydrogen bonding.
3-Hydroxy-4-methoxy-N-methylbenzamide: Contains a methoxy group instead of an isopropoxy group, leading to variations in steric and electronic effects.
Uniqueness
3-Hydroxy-4-isopropoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and chemical transformations.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-hydroxy-N-methyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)13)11(14)12-3/h4-7,13H,1-3H3,(H,12,14) |
Clave InChI |
DWMPFKFPRTZWRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


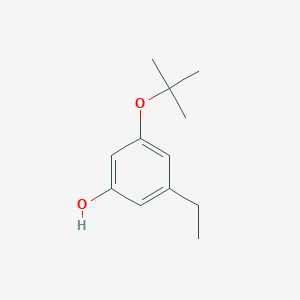
![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
